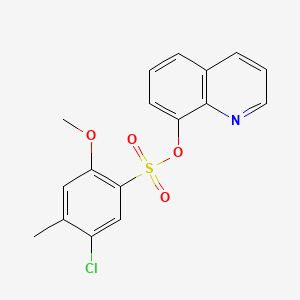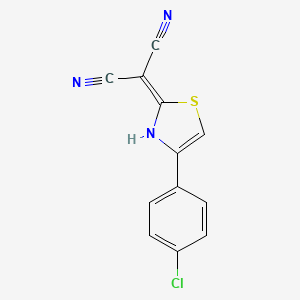![molecular formula C13H21N3OS B13372024 N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea is a compound that belongs to the class of urea derivatives. This compound features a cyclohexyl group attached to a urea moiety, which is further connected to a thiazole ring substituted with a methyl group. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-methyl-1,3-thiazol-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]carbodiimide: Similar structure but with a carbodiimide group instead of a urea group.
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]guanidine: Similar structure but with a guanidine group instead of a urea group.
Uniqueness
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea is unique due to the presence of both the cyclohexyl and thiazole moieties, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H21N3OS |
|---|---|
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea |
InChI |
InChI=1S/C13H21N3OS/c1-10-9-18-12(15-10)7-8-14-13(17)16-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,16,17) |
Clave InChI |
PJCUBSKWPPDSSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CCNC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3,4-Difluorobenzoyl)amino]ethoxy}ethyl 3,4-difluorobenzoate](/img/structure/B13371943.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371945.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371952.png)

![2-(2-hydroxyethyl)-3-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13371962.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13371966.png)
![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371996.png)

![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372016.png)
![3-(4-chlorophenyl)-N-{3-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13372027.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372037.png)
![6-(3-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372049.png)
![1-Isopropyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6'-one](/img/structure/B13372053.png)
